N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

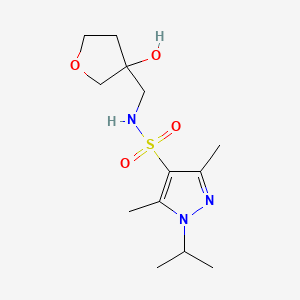

This compound belongs to the pyrazole-sulfonamide class, characterized by a 1-isopropyl-3,5-dimethylpyrazole core linked to a sulfonamide group substituted with a hydroxytetrahydrofuran moiety.

Properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4S/c1-9(2)16-11(4)12(10(3)15-16)21(18,19)14-7-13(17)5-6-20-8-13/h9,14,17H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMNFFIAZOEMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

Synthesis

The synthesis involves several steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the pyrazole ring and subsequent sulfonamide linkage. The 3-hydroxytetrahydrofuran moiety is introduced through a selective alkylation process.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against Hepatitis B virus (HBV) with effective concentrations (EC50) in the nanomolar range .

| Compound | Virus Target | EC50 (nM) |

|---|---|---|

| Compound A | HBV | 31 |

| Compound B | HIV | 120 |

The proposed mechanism involves inhibition of viral polymerases, which are crucial for viral replication. The sulfonamide group is believed to interact with key amino acid residues in the active site of these enzymes, leading to decreased viral load.

Case Studies

- Study on Antiviral Efficacy : A recent study evaluated the antiviral activity of various pyrazole derivatives, including our compound of interest. Results indicated significant inhibition of HBV replication with minimal cytotoxicity at high concentrations .

- Pharmacokinetics : Another study assessed the pharmacokinetic properties of similar compounds, highlighting favorable absorption and distribution profiles, which suggest potential for oral bioavailability .

Research Findings

Research has shown that modifications to the pyrazole ring can enhance biological activity. For example, substituents on the 1-position significantly affect potency against viral targets. The presence of a hydroxytetrahydrofuran moiety has been linked to improved solubility and stability in physiological conditions.

Scientific Research Applications

Based on the search results, here's what is known about the compound "1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone":

Names and Identifiers:

- Molecular Formula:

- Molecular Weight: 418.8 g/mol

- CAS Number: 339016-50-1

- IUPAC Name: 1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

- Other names:

- 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone

- 1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

- 1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one

- AKOS005099900

Potential Applications:

While the search results do not explicitly detail the applications of "1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone", they do provide some clues based on its structural components:

- Heterocyclic Compounds: The compound contains a substituted pyridine, a triazole, and a thiophene ring, making it a heterocyclic compound . Heterocyclic compounds, in general, have a wide range of applications .

- Antibacterial & Antifungal Activity: Research indicates that similar compounds with pyridine derivatives and tetraazole cores exhibit antibacterial and antifungal properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and inferred properties:

Physicochemical and Spectral Comparisons

- Hydrogen Bonding : The hydroxytetrahydrofuran group in the target compound likely contributes to a strong O–H stretch in IR (~3300 cm⁻¹), comparable to NH stretches in analogs like compound 26 (IR νmax 3324 cm⁻¹) .

- Sulfonamide Group : SO₂ symmetric/asymmetric vibrations (~1385–1160 cm⁻¹) are consistent across analogs .

- Solubility : The hydrophilic hydroxytetrahydrofuran moiety may improve aqueous solubility compared to chlorophenyl (compound 26) or diethyl () substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.